molecular formula C9H7F3INO B1303254 N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide CAS No. 97760-98-0

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B1303254
CAS RN: 97760-98-0
M. Wt: 329.06 g/mol
InChI Key: DLROSNQUSLJYBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, acetylation, and other standard organic synthesis techniques. For example, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through reduction and nucleophilic reaction followed by acetylation . Similarly, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide.

Molecular Structure Analysis

The molecular structure of phenylacetamides is often characterized using spectroscopic techniques and computational methods. For instance, vibrational spectroscopy and density functional theory (DFT) calculations were used to analyze the structure of N-(4-hydroxyphenyl)acetamide . Conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides revealed the existence of stable conformers and the influence of substituents on molecular polarity . These studies suggest that the molecular structure of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide would likely be influenced by the electron-withdrawing effects of the trifluoromethyl group and the size of the iodine atom.

Chemical Reactions Analysis

The reactivity of phenylacetamides can be influenced by their electronic structure, as indicated by HOMO-LUMO gap analysis and molecular electrostatic potential (MEP) studies. For example, the reactivity of N-[4-(Ethylsulfamoyl)phenyl]acetamide in polar liquids was investigated using MEP analysis and Fukui function calculations . The presence of a trifluoromethyl group and an iodine atom in N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide would likely affect its reactivity in chemical reactions, potentially making it a suitable candidate for further functionalization or as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetamides, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions. The crystal structures of related compounds provide information on intermolecular interactions, such as hydrogen bonding and halogen bonding, which can affect the compound's physical properties . The presence of a trifluoromethyl group in N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide would likely increase its lipophilicity and could influence its melting point and solubility in organic solvents.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Sulfamoyl Amide Derivatives

    • Summary of Application : N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, which are structurally similar to the compound you mentioned, have been synthesized and their biological activity has been evaluated .
    • Methods of Application : The synthesis of these compounds was accomplished by a sequence of reactions using aniline as a starting compound .
    • Results or Outcomes : The newly synthesized compounds were characterized by spectral analysis and evaluated for their antibacterial activity. One of the compounds, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, exhibited the highest activity .
  • Synthesis of Trifluoromethoxyphenyl Derivatives

    • Summary of Application : N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide, a compound similar to the one you mentioned, is used in the synthesis of various organic compounds .
    • Results or Outcomes : The compound is available for purchase, indicating its use in various chemical reactions .
  • Synthesis of N-Trifluoromethyl Indoles

    • Summary of Application : Indoles, which are structurally similar to the compound you mentioned, are widely used in the fields of pharmaceuticals, agrochemicals, and biological sciences .
    • Methods of Application : The synthesis of these compounds involves a sequence of reactions using aniline as a starting compound .
    • Results or Outcomes : The newly synthesized compounds are evaluated for their biological activity .
  • Use in Antidepressant Drug

    • Summary of Application : Fluoxetine, a compound that contains a trifluoromethyl group similar to the one in your compound, is used as an antidepressant drug .
    • Methods of Application : Fluoxetine is administered orally to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
    • Results or Outcomes : Fluoxetine has been shown to be effective in treating these conditions .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. For example, iodo compounds can sometimes be hazardous due to their potential to generate toxic iodine vapor .

Future Directions

The future directions for a compound like “N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide” could involve further studies to elucidate its properties, potential uses, and safety profile .

properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLROSNQUSLJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377679
Record name N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

CAS RN

97760-98-0
Record name N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97760-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97760-98-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wu, X Ji, W Dai, S Cao - The Journal of Organic Chemistry, 2014 - ACS Publications
A copper-free direct C–H ortho trifluoromethylation of electron-deficient 4-substituted acetanilides using Langlois reagent (NaSO 2 CF 3 ) as the CF 3 source in the presence of tert-butyl …
Number of citations: 25 pubs.acs.org

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